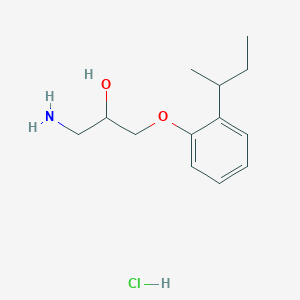

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is known for its unique structure, which includes an amino group, a phenoxy group, and a sec-butyl group.

Vorbereitungsmethoden

The synthesis of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride typically involves several steps. One common method includes the reaction of 2-sec-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride can be compared with similar compounds such as:

1-Amino-3-(2-tert-butylphenoxy)propan-2-ol hydrochloride: This compound has a tert-butyl group instead of a sec-butyl group, which can affect its chemical and biological properties.

1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride: The isopropyl group in this compound provides different steric and electronic effects compared to the sec-butyl group.

1-Amino-3-(2-methylphenoxy)propan-2-ol hydrochloride: The presence of a methyl group instead of a sec-butyl group can lead to variations in reactivity and biological activity.

Biologische Aktivität

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride, a compound with the chemical formula C13H22ClNO2, has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its amino and phenoxy functional groups, which are crucial for its interaction with biological systems. The structural features of this compound facilitate various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can engage with hydrophobic regions in proteins. This dual interaction allows the compound to modulate enzyme activity, receptor binding, and other protein functions, potentially influencing cellular processes such as signal transduction and metabolic pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antiinflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Cardiovascular Effects : Some studies have pointed to possible benefits in cardiovascular health through modulation of vascular smooth muscle contraction and endothelial function.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : In a study examining the compound's effects on human cell lines, it was found to significantly reduce the secretion of inflammatory mediators at concentrations as low as 10 µM. This suggests a strong potential for therapeutic applications in inflammatory diseases .

- Animal Models : In rodent models of neurodegeneration, administration of the compound showed a marked improvement in cognitive function and a reduction in markers of neuroinflammation. These findings support its potential use as a neuroprotective agent .

- Mechanistic Insights : Further investigations using biochemical assays revealed that this compound could inhibit specific signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOJEJLEGHIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.